(4-Chlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
Overview
Description
(4-Chlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H10ClNOS and its molecular weight is 299.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Characterization
- Novel compounds including (4-Chlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone have been synthesized and characterized through various methods like UV, IR, NMR, and mass spectrometry. These compounds were structurally optimized and their equilibrium geometry, bonding features, and vibrational wave numbers investigated using density functional theory calculations (Shahana & Yardily, 2020).
Antibacterial Activity
- The molecular docking study of these compounds indicates their potential antibacterial activity. This is significant for understanding the application of these compounds in antimicrobial research (Shahana & Yardily, 2020).
Microwave Assisted Synthesis and Biological Evaluation
- Research on derivatives of this compound includes microwave-assisted synthesis, yielding pyrazoline derivatives with notable in vivo anti-inflammatory and in vitro antibacterial activities. This approach is more environmentally friendly and efficient compared to conventional methods (Ravula et al., 2016).
Molecular Structure and Antimicrobial Activity
- Another study focused on the molecular structure, spectroscopy, and quantum chemical analysis of similar compounds, revealing insights into their antimicrobial activity. This includes an exploration of the HOMO-LUMO energy gap and molecular docking simulations (Sivakumar et al., 2021).
Analysis of Spectroscopic and Quantum Chemical Calculations
- The compound and its analogs have been characterized for antimicrobial and anticancer activities, highlighting its potential in pharmaceutical applications. Molecular docking studies are utilized to understand interactions with different proteins (Viji et al., 2020).
Isomorphous Structures and Crystal Packing
- Research also includes the study of isomorphous structures related to this compound, contributing to the understanding of molecular interactions and crystal packing in chemical compounds (Swamy et al., 2013).
Inhibition of Na+/K(+)-ATPase and Ras Oncogene Activity
- Specific derivatives of this compound exhibit growth inhibitory activity in cancer cells by inhibiting Na+/K(+)-ATPase and Ras oncogene activity. This suggests potential applications in cancer therapy (Lefranc et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
It’s known that the physiological environment can influence the behavior of molecules containing a thiazole ring .
Properties
IUPAC Name |
(4-chlorophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS/c17-13-8-6-11(7-9-13)15(19)14-10-18-16(20-14)12-4-2-1-3-5-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZDOXUWFOXDEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244778 | |
Record name | (4-Chlorophenyl)(2-phenyl-5-thiazolyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601244778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73161-81-6 | |
Record name | (4-Chlorophenyl)(2-phenyl-5-thiazolyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73161-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(2-phenyl-5-thiazolyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601244778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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